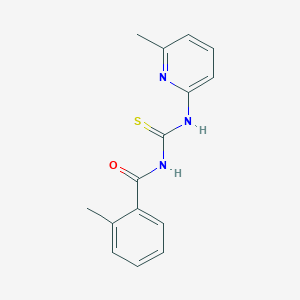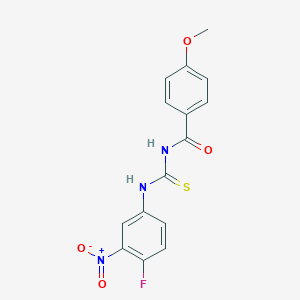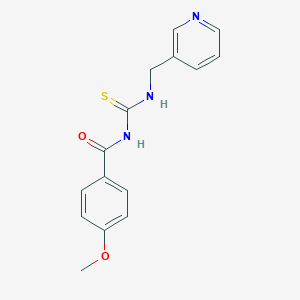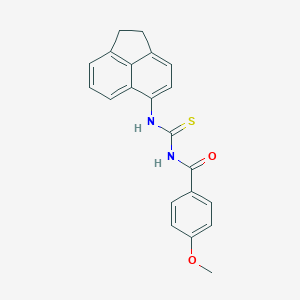
N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea is a compound that belongs to the class of thiourea derivatives. These compounds are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline . The reaction is carried out in the presence of potassium thiocyanate, which facilitates the formation of the thiourea moiety. The compound is then crystallized and characterized using various spectroscopic techniques, including infrared spectroscopy, ultraviolet-visible spectroscopy, and nuclear magnetic resonance spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the compound is typically produced in crystalline form for ease of handling and application.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzoyl-N’-(6-methyl-2-pyridinyl)thiourea
- 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide
- 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
Uniqueness
N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea is unique due to its specific structural features, such as the presence of both a benzamide and a thiourea moiety. This dual functionality allows it to interact with a wide range of molecular targets, making it more versatile compared to similar compounds. Additionally, its ability to form stable complexes with transition metals further enhances its applicability in various fields.
Propriétés
Formule moléculaire |
C15H15N3OS |
|---|---|
Poids moléculaire |
285.4g/mol |
Nom IUPAC |
2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H15N3OS/c1-10-6-3-4-8-12(10)14(19)18-15(20)17-13-9-5-7-11(2)16-13/h3-9H,1-2H3,(H2,16,17,18,19,20) |
Clé InChI |
UYWUAUKZGVKBJN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2C |
SMILES canonique |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410374.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410375.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N'-{3-nitro-4-methoxybenzoyl}thiourea](/img/structure/B410377.png)
![N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410379.png)

![4-methoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B410381.png)
![4-methoxy-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B410383.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methoxybenzoyl)thiourea](/img/structure/B410385.png)
![4-methoxy-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B410386.png)
![4-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B410387.png)


![N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B410393.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B410395.png)
